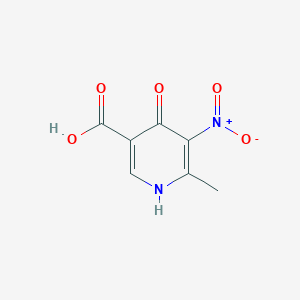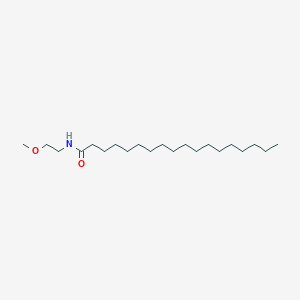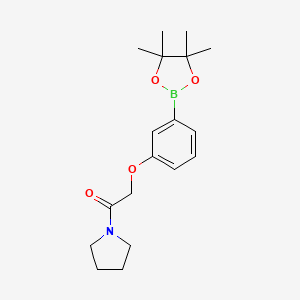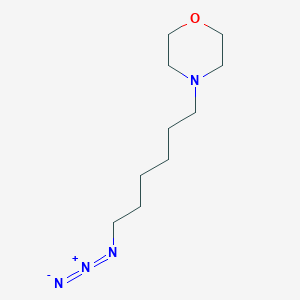![molecular formula C15H21ClFN B13721772 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by a cyclobutyl ring substituted with a 2-chloro-4-fluorophenyl group and a butylamine chain
Preparation Methods
The synthesis of 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-4-fluorophenyl Group: This step involves the substitution of the cyclobutyl ring with the 2-chloro-4-fluorophenyl group using reagents such as halogenated aromatic compounds and catalysts.
Attachment of the Butylamine Chain:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]-3-methyl-1-butylamine: This compound has a cyclopentyl ring instead of a cyclobutyl ring, affecting its chemical reactivity and biological activity.
1-[1-(2-Chloro-4-fluorophenyl)cyclohexyl]-3-methyl-1-butylamine: The cyclohexyl ring provides different steric and electronic properties, influencing its interactions with molecular targets.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21ClFN |
|---|---|
Molecular Weight |
269.78 g/mol |
IUPAC Name |
1-[1-(2-chloro-4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(17)9-13(12)16/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChI Key |
DGMBIIVIFXOSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)



![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)


